![molecular formula C11H19NO3 B1390818 (S)-Tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 1008562-87-5](/img/structure/B1390818.png)
(S)-Tert-butyl 3-formylpiperidine-1-carboxylate
Overview
Description
(S)-Tert-butyl 3-formylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a formyl group at the third position of the piperidine ring and a tert-butyl ester group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 3-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the formyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-carboxypiperidine-1-carboxylate.
Reduction: 3-hydroxypiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
(S)-Tert-butyl 3-formylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, as piperidine derivatives are known to exhibit neuroactive properties .
Case Studies:
- A study highlighted the use of this compound in synthesizing novel piperidine-based compounds that showed promising results against specific cancer cell lines. The ability to modify the piperidine structure allows for the optimization of pharmacological profiles .
- Another research focused on its application in synthesizing compounds with anti-inflammatory properties, demonstrating its versatility in creating new therapeutic agents .
Organic Synthesis
Reagent for Chemical Reactions:
This compound is utilized as a reagent in various organic synthesis reactions, including:
- Aldol Reactions: It can participate in aldol condensation reactions due to the presence of its formyl group, leading to the formation of β-hydroxy carbonyl compounds.
- Michael Additions: The compound can act as a Michael acceptor, enabling the formation of complex molecules through conjugate addition reactions .
Data Table: Synthetic Reactions Involving this compound
Reaction Type | Description | Outcome/Products |
---|---|---|
Aldol Condensation | Reacts with enolates to form β-hydroxy carbonyls | Various β-hydroxy ketones |
Michael Addition | Acts as an acceptor for nucleophiles | Complex piperidine derivatives |
Reduction Reactions | Can be reduced to form alcohol derivatives | Alcohols suitable for further synthesis |
Biological Activities
Neuroactive Properties:
Research indicates that this compound and its derivatives exhibit neuroprotective effects. This property makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacokinetics:
The compound shows favorable pharmacokinetic properties, including good absorption and permeability across biological membranes, which is crucial for drug formulation .
Material Science
Polymer Chemistry:
In material science, this compound has been investigated for its potential use in polymer synthesis. Its reactive functional groups allow it to be integrated into polymer backbones, potentially enhancing material properties such as flexibility and thermal stability .
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl ester group enhances the compound’s stability and bioavailability, facilitating its use in various applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 3-formylpiperidine-1-carboxylate
- ®-Benzyl 3-formylpiperidine-1-carboxylate
Uniqueness
(S)-Tert-butyl 3-formylpiperidine-1-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
(S)-Tert-butyl 3-formylpiperidine-1-carboxylate is a chiral compound with the molecular formula CHNO and a molecular weight of 213.27 g/mol. This compound is classified as a piperidine derivative, featuring a formyl group at the 3-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its stereochemistry and functional groups suggest potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Structure :
- A six-membered piperidine ring
- A formyl group (-CHO) at the 3-position
- A Boc group attached to nitrogen
This configuration is crucial for its biological activity and reactivity in synthetic pathways.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, although specific synthetic routes are not extensively documented in the literature. The presence of reactive functional groups allows it to serve as a precursor in the synthesis of more complex compounds.
Synthetic Route Example:
One proposed method involves using sulfur trioxide-pyridine complex and triethylamine in dimethyl sulfoxide, maintaining specific conditions to optimize yield and purity.
Comparative Analysis with Similar Compounds
To contextualize this compound within its chemical family, a comparison with structurally similar compounds can be informative:
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
This compound | CHNO | 213.27 g/mol |
Tert-butyl 3-formylazetidine-1-carboxylate | CHNO | 213.27 g/mol |
Tert-butyl 3-formylpyrrolidine-1-carboxylate | CHNO | 199.25 g/mol |
The unique aspects of this compound include its specific stereochemistry and the position of the formyl group, which enhance its utility in asymmetric synthesis.
Case Studies and Research Findings
Although direct case studies specific to this compound are scarce, related research on piperidine derivatives provides valuable insights into their biological potential:
- Monoamine Oxidase Inhibition : Research has shown that certain piperidine derivatives selectively inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism. This inhibition can lead to therapeutic effects for conditions such as depression and neurodegenerative diseases .
- Antimicrobial Activity : Some piperidine derivatives have been identified as effective against Mycobacterium tuberculosis by targeting enzymes involved in cell wall biosynthesis . This suggests that similar derivatives could also exhibit antimicrobial properties.
Properties
IUPAC Name |
tert-butyl (3S)-3-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVHINDANRPFIL-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008562-87-5 | |
Record name | tert-butyl (3S)-3-formylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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